molecular formula C46H32N4O2 B040377 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin CAS No. 119730-06-2

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin

Cat. No.: B040377
CAS No.: 119730-06-2
M. Wt: 672.8 g/mol
InChI Key: JYTWPMXQCKOXJN-UHFFFAOYSA-N
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Description

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes a methoxycarbonylphenyl group attached to the porphyrin core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method includes the use of p-methoxycarbonylbenzaldehyde and pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding porphyrin oxides.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are commonly employed.

Major Products:

    Oxidation: Porphyrin oxides.

    Reduction: Reduced porphyrin derivatives.

    Substitution: Functionalized porphyrin derivatives with various substituents on the phenyl rings.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate singlet oxygen upon light irradiation. It is also employed in the development of light-harvesting systems and as a catalyst in various organic reactions .

Biology and Medicine: The compound’s photodynamic properties make it valuable in medical applications, particularly in the treatment of cancer and microbial infections. It is used in PDT to target and destroy cancer cells and pathogens through the generation of reactive oxygen species .

Industry: In the industrial sector, this porphyrin derivative is utilized in the fabrication of sensors and as a component in photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin primarily involves its role as a photosensitizer. Upon absorption of light, the compound transitions to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The triplet state interacts with molecular oxygen to produce singlet oxygen, a highly reactive species that can induce cell damage and death. This mechanism is exploited in photodynamic therapy to target and destroy cancer cells and pathogens .

Comparison with Similar Compounds

Uniqueness: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin is unique due to its specific functional group, which imparts distinct photophysical properties and reactivity. The methoxycarbonyl group enhances its solubility and stability, making it suitable for various applications in photodynamic therapy, catalysis, and material science .

Properties

IUPAC Name

methyl 4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N4O2/c1-52-46(51)33-19-17-32(18-20-33)45-40-27-25-38(49-40)43(30-13-7-3-8-14-30)36-23-21-34(47-36)42(29-11-5-2-6-12-29)35-22-24-37(48-35)44(31-15-9-4-10-16-31)39-26-28-41(45)50-39/h2-28,47-48H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTWPMXQCKOXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457834
Record name 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119730-06-2
Record name 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the Iridium(III) complex of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin of interest for bioimaging?

A1: The Iridium(III) complex incorporating this compound, denoted as in the study, exhibits several properties desirable for bioimaging:

  • Near-infrared (NIR) emission: [] This allows for deeper tissue penetration and reduced background fluorescence compared to shorter wavelength emitters.
  • Long-lived luminescence: [] This enables time-gated imaging techniques, further reducing background noise and improving signal-to-noise ratio.
  • Cellular Uptake and Localization: The cationic nature of the complex [] contributes to its ability to enter cells, making it suitable for intracellular imaging.

Q2: How does the structure of influence its cellular uptake?

A2: The study by [Li et al. (2014)] [] found that the cationic charge of plays a crucial role in its cellular uptake. This positive charge likely facilitates interactions with negatively charged cell membranes, enhancing internalization. Furthermore, the study compared the uptake of with its neutral counterpart and observed higher cellular uptake efficiencies for the cationic complex.

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